2-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine is a heterocyclic compound that features both oxadiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine typically involves the reaction of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole with 2-pyridylmethylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sulfuric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of an amino group.
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide: Contains an acetamide group instead of the pyridylmethylamine moiety.
Uniqueness
N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-pyridylmethyl)amine is unique due to its combination of oxadiazole and pyridine rings, which confer specific electronic and steric properties that can be exploited in various applications. Its amino group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H9N7O2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-[5-(pyridin-2-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H9N7O2/c11-8-7(15-19-16-8)9-14-10(18-17-9)13-5-6-3-1-2-4-12-6/h1-4H,5H2,(H2,11,16)(H,13,14,17) |
InChI Key |
FEZSNYZORAGCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.